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Compound of Interest

Compound Name: ATN-224

Cat. No.: B1667433

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the clinical trial outcomes for ATN-224 (bis-
choline tetrathiomolybdate), a novel investigational agent. We will objectively compare its
performance with alternative treatments, supported by available experimental data, to inform
ongoing and future research in oncology.

Mechanism of Action

ATN-224 is an orally available, small-molecule inhibitor of copper-zinc superoxide dismutase
(SOD1).[1] By chelating copper, ATN-224 disrupts the function of SOD1, an enzyme crucial for
managing oxidative stress and involved in the signaling pathways of various growth factors like
VEGF and FGF-2.[1] The inhibition of SOD1 leads to an increase in reactive oxygen species,
which can induce apoptosis in tumor cells and inhibit proliferation in endothelial cells, thereby
exerting both direct antitumor and antiangiogenic effects.
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Mechanism of Action of ATN-224

Clinical Trial Data Summary
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ATN-224 has been evaluated in Phase | and Il clinical trials across various cancer types,
including advanced solid tumors, biochemically recurrent prostate cancer, and relapsed or
refractory multiple myeloma.

Advanced Solid Tumors: Phase | Trial

A Phase | dose-escalation study was conducted to determine the safety, maximum tolerated
dose (MTD), and pharmacokinetic profile of ATN-224 in patients with advanced solid tumors.[2]

Parameter Value Reference
Number of Patients 18 [2]
Treatment Cycles 78 [2]
Maximum Administered Dose 330 mg/day [2]
Maximum Tolerated Dose
300 mg/day [2]

(MTD)
Dose-Limiting Toxicity Grade 3 Fatigue [2]
Efficacy
Stable Disease > 6 months 2 patients [2]
Pharmacodynamics
Reduction in RBC SOD1

o >90% [2]
Activity
Time to Target Ceruloplasmin 21 days (median) [2]

Key Toxicities (at MTD): Grade 3 anemia, grade 3 neutropenia, fatigue, and sulfur eructation.[2]

Biochemically Recurrent Prostate Cancer: Phase Il Trial

A randomized, non-comparative Phase Il study evaluated two dose levels of ATN-224 in
patients with hormone-naive, biochemically recurrent prostate cancer (NCT00405574).
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Low Dose (30 High Dose (300

Outcome Reference
mg/day) mg/day)
Number of Patients 24 23
PSA Progression-Free  59% (95% CI: 33- 45% (95% CI: 17-
at 24 weeks 82%) 77%)
Median PSA
) 30 weeks (95% CI: 26 weeks (95% CI:
Progression-Free
) 21-40+) 24-39+)
Survival
PSA Kinetics

Mean PSA Slope

Significant (p=0.006) Not Significant
Decrease

Mean PSADT o .
Significant (p=0.032) Not Significant
Increase

Relapsed/Refractory Multiple Myeloma: Phase | Trial

A Phase | study assessed the safety and efficacy of ATN-224 in combination with bortezomib in
patients with multiple myeloma who had relapsed from or were refractory to bortezomib
(NCT00352742).[3][4]
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Parameter Value Reference
Number of Patients 21 [1]

Efficacy

Complete Response 1 patient (>10 months) [1]

Disease Progression within 90 )

days 20 patients [1]
Recommended Phase Il Dose

ATN-224 210 mg daily for 21 days [1]

) 1.0 mg/m2 on days 8, 11, 15,
Bortezomib [1]
18 of a 28-day cycle

Dose-Limiting Toxicity: Grade 4 thrombocytopenia was observed in one patient in the cohort
receiving 180 mg ATN-224 and 1.3 mg/m2 bortezomib.[1]

Comparison with Standard of Care
Advanced Solid Tumors (Second-Line Treatment)

Direct comparative trials are unavailable. However, historical data for second-line
chemotherapy in advanced solid tumors after progression on platinum-based chemotherapy

provide a benchmark.

. Median
Median Overall .
Treatment Progression-Free Reference

Survival (OS
(0S) Survival (PFS)

Various
) 7.7 - 13.5 months 5.1 - 8.4 months
Chemotherapies

Note: These are not head-to-head comparisons and should be interpreted with caution due to
differences in patient populations and study designs.

Biochemically Recurrent Prostate Cancer
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Standard management options include salvage radiation therapy (SRT) and androgen

deprivation therapy (ADT).

Treatment Efficacy Outcome

Result Reference

o 5-year Biochemical
Salvage Radiation

Therapy (SRT)

Recurrence-Free

Survival

56% - 81%

Androgen Deprivation 12-year Overall
Therapy (ADT) + SRT  Survival

76.3% (vs. 71.3% with
placebo + SRT)

Immediate vs.
Delayed ADT

Overall Survival

No significant
difference in some

studies

Experimental Protocols

Measurement of Superoxide Dismutase 1 (SOD1)

Activity
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Workflow for SOD1 Activity Measurement

SOD1 activity in red blood cells was measured using a commercially available assay kit.[5] The
principle of the assay involves the inhibition of a colorimetric reaction by SOD1. Briefly, whole
blood is collected, and red blood cells are isolated and lysed. The lysate is then added to a
reaction mixture containing a substrate that produces a colored product upon reduction by
superoxide anions. The presence of SOD1 in the sample inhibits this reaction, and the degree
of inhibition is proportional to the SOD1 activity, which is measured spectrophotometrically.[5]

Measurement of Ceruloplasmin Levels
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Workflow for Ceruloplasmin Measurement

Serum ceruloplasmin levels, a surrogate marker for systemic copper levels, were measured
using an immunoturbidimetric assay on an automated clinical chemistry analyzer.[6] This
method is based on the reaction between ceruloplasmin in the patient's serum and a specific
antibody, leading to the formation of an insoluble complex. The turbidity of the solution, which is
proportional to the ceruloplasmin concentration, is then measured.

Calculation of PSA Kinetics
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Workflow for PSA Kinetics Calculation

Prostate-Specific Antigen (PSA) kinetics, including PSA slope and PSA doubling time (PSADT),
were calculated based on serial PSA measurements. The natural logarithm of PSA values is
plotted against time, and a linear regression analysis is performed. The slope of this line
represents the PSA slope. The PSADT is calculated from the slope using the formula: PSADT
=1In(2) / slope.[7] At least three PSA values over a period of at least 18 months are generally
required for a meaningful assessment.[8]

Conclusion

The clinical trial data for ATN-224 demonstrate a manageable safety profile and suggest
potential biological activity in advanced solid tumors, biochemically recurrent prostate cancer,
and relapsed/refractory multiple myeloma. In prostate cancer, the low-dose regimen appeared
to have a more favorable impact on PSA kinetics. The combination with bortezomib in multiple
myeloma showed some efficacy in a heavily pre-treated population. However, the clinical
development of ATN-224 appears to have stalled, with no recent large-scale trials reported.
Further investigation would be necessary to establish its definitive role in cancer therapy and to
identify patient populations most likely to benefit. The provided data and methodologies can
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serve as a valuable reference for researchers exploring copper chelation and SOD1 inhibition
as therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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